N,N'-Bis(3-ammonio-2-hydroxypropyl)-N,N,N',N'-tetramethyl-N,N'-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride
Description
N,N'-Bis(3-ammonio-2-hydroxypropyl)-N,N,N',N'-tetramethyl-N,N'-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride is a quaternary ammonium compound characterized by a complex structure featuring multiple hydroxypropyl, tetramethyl, and diammonium moieties. The tetrachloride counterion suggests high water solubility and ionic stability. The presence of hydroxypropyl groups enhances hydrophilicity, while the tetramethyl substituents may influence steric effects and thermal stability.
Properties
CAS No. |
93951-13-4 |
|---|---|
Molecular Formula |
C13H36Cl4N4O3 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
(3-amino-2-hydroxypropyl)-[3-[(3-amino-2-hydroxypropyl)-dimethylazaniumyl]-2-hydroxypropyl]-dimethylazanium;dichloride;dihydrochloride |
InChI |
InChI=1S/C13H34N4O3.4ClH/c1-16(2,7-11(18)5-14)9-13(20)10-17(3,4)8-12(19)6-15;;;;/h11-13,18-20H,5-10,14-15H2,1-4H3;4*1H/q+2;;;;/p-2 |
InChI Key |
NBQCSGOBMOOUSS-UHFFFAOYSA-L |
Canonical SMILES |
C[N+](C)(CC(CN)O)CC(C[N+](C)(C)CC(CN)O)O.Cl.Cl.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride typically involves the reaction of N,N,N’,N’-tetramethyl-1,3-diaminopropane with epichlorohydrin. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and ensures consistent product quality. The reaction mixture is then subjected to purification processes such as crystallization or distillation to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted ammonium compounds.
Scientific Research Applications
N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride has several scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies for its antimicrobial properties.
Medicine: Investigated for its potential use as a disinfectant and antiseptic.
Industry: Utilized in water treatment processes and as a preservative in various formulations.
Mechanism of Action
The antimicrobial action of N,N’-Bis-(3-ammonio-2-hydroxypropyl)-N,N,N’,N’-tetramethyl-N,N’-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing leakage of cellular contents and ultimately leading to cell death. This mechanism is effective against a wide range of bacteria, fungi, and viruses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: N,N'-Bis[(3-hydroxy-4(4H)-oxypyran-2-yl)methyl]-N,N'-dimethylethylene-1,2-diammonium Tetrachloridoplatinate(II) Dihydrate
This platinum-containing analog (chemical formula: (C₁₆H₂₂N₂O₆)[PtCl₄]·2H₂O; molecular weight: 711.28) shares a diammonium tetrachloride backbone but incorporates pyran-derived substituents and a platinum complex . Key differences include:
The platinum analog’s triclinic crystal structure and hydrogen bonding network (Fig. 1–2 in ) enhance its stability in solid-state applications, whereas the target compound’s hydroxypropyl groups may favor solubility in aqueous environments.
Functional Analog: N,N'-Bis(3-aminopropyl)ethylenediamine
This diamine (synonyms include 1,5,8,12-tetraazadodecane) serves as an intermediate in detergents and polymers. Key comparisons:
The target compound’s quaternary ammonium structure reduces volatility and may lower acute toxicity compared to the primary amines in the diamine analog, which exhibit severe corrosivity and reproductive toxicity .
Research Findings and Limitations
- Crystallography: The platinum analog’s triclinic system and hydrogen bonding (Fig.
- Toxicity : While the diamine analog’s hazards are well-documented , the target compound’s safety profile remains speculative but likely less severe due to its ionic nature.
- Applications : The absence of a platinum center in the target compound limits catalytic utility but broadens compatibility in biological or environmental systems.
Biological Activity
N,N'-Bis(3-ammonio-2-hydroxypropyl)-N,N,N',N'-tetramethyl-N,N'-(2-hydroxypropane-1,3-diyl)diammonium tetrachloride, commonly referred to as a quaternary ammonium compound, exhibits significant biological activity that positions it as a potential candidate for various applications, particularly in antimicrobial formulations. This article explores its biological properties, mechanisms of action, and potential applications based on the current research findings.
- Molecular Formula : CHClNO
- Molecular Weight : Approximately 438.26 g/mol
- CAS Number : 93951-13-4
Quaternary ammonium compounds (QACs), such as this compound, primarily exert their biological effects through the disruption of microbial cell membranes. This disruption leads to cell lysis and death, making these compounds effective against a broad spectrum of microorganisms including bacteria and fungi.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. The following table summarizes findings from various studies regarding its efficacy against different microbial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 16 µg/mL | |
| Candida albicans | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
-
Study on Disinfectant Formulations :
A study evaluated the effectiveness of this compound in disinfectant formulations. Results showed that the compound significantly reduced microbial load in contaminated surfaces compared to control formulations lacking this active ingredient. -
Pharmaceutical Applications :
Research has also been conducted on the use of this compound in pharmaceutical formulations. Its ability to enhance solubility and stability of active pharmaceutical ingredients (APIs) has been highlighted, suggesting potential for use as a drug delivery agent.
Safety and Toxicology
While quaternary ammonium compounds are generally regarded as safe for use in disinfectants and personal care products, toxicity studies are essential to evaluate the safety profile of this compound. Preliminary studies indicate low toxicity levels; however, further research is needed to fully understand its safety in various applications.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N,N'-Bis(3-ammonio-2-hydroxypropyl)... tetrachloride, and how can purity be optimized?
- Methodology : Synthesis typically involves quaternization of tertiary amines with epichlorohydrin in anhydrous organic solvents (e.g., ethanol or acetonitrile) under reflux. For example, analogous compounds are prepared by reacting trialkylammonium salts with epichlorohydrin at 60–80°C for 24–48 hours .
- Purification : Recrystallization from ethanol/water mixtures (1:1 v/v) is effective. Monitor purity via elemental analysis (C, H, N) and ion chromatography to confirm chloride content. High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 210 nm) can resolve impurities .
Q. How is the crystal structure of this compound determined, and what insights does it provide?
- Techniques : Single-crystal X-ray diffraction (SCXRD) at 150 K with Mo-Kα radiation (λ = 0.71073 Å). Data refinement using SHELXL-97 with R-factors < 0.05 .
- Key Findings : The compound likely adopts a triclinic (P1) lattice with intermolecular hydrogen bonds between hydroxypropyl groups and chloride ions, stabilizing the crystal packing. Hydrogen-bond distances (e.g., O–H···Cl ≈ 2.8–3.1 Å) should be validated against similar structures .
Q. What are the critical physicochemical properties for handling this compound in aqueous solutions?
- Solubility : Test in water, DMSO, and methanol at 25°C using gravimetric analysis. For example, dissolve 10 mg in 1 mL solvent, filter undissolved particles, and dry to constant weight.
- Stability : Conduct pH-dependent stability studies (pH 2–12) via UV-Vis spectroscopy (200–400 nm) over 72 hours. Degradation products can be identified using LC-MS with electrospray ionization (ESI+) .
Advanced Research Questions
Q. How do intermolecular interactions influence the compound’s supramolecular assembly in solid-state studies?
- Approach : Combine SCXRD with Hirshfeld surface analysis (CrystalExplorer) to quantify interaction contributions (e.g., H-bonding, van der Waals). For example, in related tetrachlorides, >40% of Hirshfeld surfaces correspond to H···Cl interactions .
- Validation : Compare with density functional theory (DFT) calculations (B3LYP/6-311++G**) to optimize hydrogen-bond geometries and calculate interaction energies .
Q. How does the compound behave under oxidative or reductive conditions, and what analytical methods detect its degradation?
- Experimental Design : Expose the compound to H₂O₂ (1 mM, 37°C) or NaBH₄ (5 mM, RT) for 24 hours. Monitor changes via cyclic voltammetry (scan rate: 100 mV/s, Ag/AgCl reference) and NMR (¹H, ¹³C).
- Data Interpretation : Look for shifts in quaternary ammonium peaks (δ = 3.1–3.5 ppm in ¹H NMR) or new resonances indicating cleavage of hydroxypropyl groups .
Q. How can contradictory literature reports on solubility or reactivity be resolved?
- Case Study : If solubility in DMSO varies, perform controlled experiments with standardized drying protocols (e.g., vacuum desiccation for 48 hours). Use dynamic light scattering (DLS) to detect aggregates that may skew results.
- Statistical Analysis : Apply ANOVA to compare data across studies, ensuring temperature, solvent grade, and hydration state are matched .
Q. What coordination chemistry is observed when this compound interacts with transition metals?
- Synthesis : React with PtCl₄²⁻ in aqueous solution (1:1 molar ratio, pH 5–6) to form complexes. Isolate via slow evaporation and characterize via FT-IR (ν(Pt–N) ≈ 420–450 cm⁻¹) and SCXRD .
- Advanced Analysis : X-ray absorption spectroscopy (XAS) at the Pt L₃-edge can elucidate coordination geometry (e.g., square planar vs. octahedral) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
